molecular formula C15H20N2O2 B8622315 4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde

4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde

Cat. No. B8622315
M. Wt: 260.33 g/mol
InChI Key: DHCFHLGOZBLKNZ-UHFFFAOYSA-N
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Patent
US07728129B2

Procedure details

4-Isopropyl-piperazine (79.53 g, 0.620 mol), THF (444 g, 5.04 mol), water (36 g, 2 mol) and a 50% solution of sodium hydroxide (130.6 g, 1.63 mol) were charged to a reaction vessel and cooled to 0-5° C. 4-Formyl-benzoyl chloride in THF (110.08 g, 0.630 mol) was added to the 4-isopropyl-piperazine reaction mixture while maintaining the temperature below about 10° C. The resulting white suspension was stirred at room temperature until the reaction was deemed complete. Water was added to the reaction slurry and the resulting hazy solution was filtered over Celite to remove insolubles. The filtered reaction solution was settled and the water layer was removed. The product/THF layer was dried sequentially with magnesium sulfate and molecular sieves. The product solution (KF≦0.5%) was stored at 5° C. for use without further manipulations.
Quantity
79.53 g
Type
reactant
Reaction Step One
Name
Quantity
444 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130.6 g
Type
reactant
Reaction Step One
Name
Quantity
36 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
110.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)([CH3:3])[CH3:2].C1COCC1.[OH-].[Na+].[CH:17]([C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][CH:20]=1)=[O:18]>O>[CH:1]([N:4]1[CH2:9][CH2:8][N:7]([C:17]([C:19]2[CH:27]=[CH:26][C:22]([CH:23]=[O:24])=[CH:21][CH:20]=2)=[O:18])[CH2:6][CH2:5]1)([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
79.53 g
Type
reactant
Smiles
C(C)(C)N1CCNCC1
Name
Quantity
444 g
Type
reactant
Smiles
C1CCOC1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
130.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
36 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
110.08 g
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting white suspension was stirred at room temperature until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below about 10° C
FILTRATION
Type
FILTRATION
Details
the resulting hazy solution was filtered over Celite
CUSTOM
Type
CUSTOM
Details
to remove insolubles
CUSTOM
Type
CUSTOM
Details
The filtered reaction solution
CUSTOM
Type
CUSTOM
Details
the water layer was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product/THF layer was dried sequentially with magnesium sulfate and molecular sieves
CUSTOM
Type
CUSTOM
Details
was stored at 5° C. for use without further manipulations

Outcomes

Product
Name
Type
Smiles
C(C)(C)N1CCN(CC1)C(=O)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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